

physical and chemical properties of Indole-3acetylglycine

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Compound of Interest		
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An In-depth Technical Guide to Indole-3-acetylglycine

Introduction

Indole-3-acetylglycine (IAG) is an organic compound classified as an N-acyl-alpha amino acid.[1][2] It is structurally composed of an indole moiety linked to a glycine molecule via an acetyl bridge.[3] As a conjugate of Indole-3-acetic acid (IAA), the most common and physiologically active plant hormone of the auxin class, IAG is a molecule of significant interest in various scientific fields.[1][4] While IAA is a primary regulator of plant growth and development, its conjugates, including IAG, are often considered to be storage or transport forms, contributing to the homeostatic regulation of the active hormone pool.[5] Beyond plant biology, IAG is also recognized as a tryptophan metabolite produced by gut microbiota in animals and humans, where it may play a role in host-microbe interactions and physiological regulation.[6][7] This guide provides a comprehensive overview of the known physical and chemical properties of Indole-3-acetylglycine, details common experimental protocols for its study, and illustrates its biological context through pathway and workflow diagrams.

Core Physical and Chemical Properties

The fundamental properties of **Indole-3-acetylglycine** are summarized below. These data are compiled from various chemical databases and safety data sheets, with predicted values noted where applicable.



Property	Value	Reference(s)
IUPAC Name	2-[[2-(1H-indol-3- yl)acetyl]amino]acetic acid	[3]
Synonyms	N-(3-Indoleacetyl)glycine, N- (3-Indolylacetyl)glycine, IAG, 3-indole-aceturic acid	[3]
CAS Number	13113-08-1	[3]
Molecular Formula	C12H12N2O3	[3]
Molecular Weight	232.23 g/mol	[3]
Monoisotopic Mass	232.08479226 Da	[1]
Appearance	White to Off-White Solid	[8]
Melting Point	86-87 °C	[8]
Boiling Point	618.7 ± 45.0 °C at 760 mmHg (Predicted)	[8]
Density	1.380 ± 0.06 g/cm ³ (Predicted)	[8]
Solubility	DMSO (Slightly), Methanol (Slightly)	[8]
pKa (Strongest Acidic)	3.58 ± 0.10 (Predicted)	[8]
logP	0.6 - 1.15 (Predicted)	[1]
Canonical SMILES	C1=CC=C2C(=C1)C(=CN2)CC (=O)NCC(=O)O	[3]
InChI Key	YDXXLJMIHMIOIF- UHFFFAOYSA-N	[3]

Biological Role and Significance

Indole-3-acetylglycine is primarily understood as a metabolite of Indole-3-acetic acid (IAA). Its biological relevance spans across kingdoms.



- In Plants: IAA is a critical hormone regulating nearly all aspects of plant growth and development.[9] Plants conjugate IAA with amino acids, such as glycine, to form compounds like IAG. This process is a key mechanism for controlling the levels of free, active IAA, effectively storing the hormone in an inactive form that can be hydrolyzed back to IAA when needed.
- In Microorganisms: Many bacteria and fungi that interact with plants can synthesize IAA, which can act as a signaling molecule to modulate plant development or as a virulence factor.[5][9] The synthesis of IAA often proceeds through several tryptophan-dependent pathways, including the indole-3-acetamide (IAM) and indole-3-pyruvate (IPyA) pathways.[9] [10] The formation of IAG in these systems can be part of this complex metabolic network.
- In Animals: In mammals, IAA is a known tryptophan metabolite derived from the gut microbiota.[6][7] These microbial metabolites can enter systemic circulation and influence host physiology. Indole derivatives, including IAA, are ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses.[11][12] By activating AhR, microbial-derived IAA can stimulate the production of cytokines like IL-22, which enhances the function of the gut epithelial barrier.[12]

Figure 1: IAA-mediated Aryl Hydrocarbon Receptor (AhR) Signaling.

Experimental Protocols

Studying **Indole-3-acetylglycine** requires robust methods for its synthesis, purification, and analysis. The following sections outline general protocols based on established methodologies for IAA and its conjugates.

General Synthesis via Peptide Coupling

The synthesis of IAG from its precursors, Indole-3-acetic acid and glycine, is typically achieved through a standard peptide coupling reaction.

Activation of IAA: The carboxylic acid group of Indole-3-acetic acid (1 equivalent) is activated
to form a more reactive intermediate. This is commonly done in an anhydrous aprotic solvent
(e.g., Dichloromethane or Dimethylformamide) at 0 °C. Common activating agents include
carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-



dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

- Coupling Reaction: Glycine (or its ester form, e.g., glycine methyl ester, ~1.1 equivalents) is added to the solution containing the activated IAA, along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acids formed.
- Reaction Monitoring: The mixture is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any urea byproducts (if DCC is used). The filtrate is then subjected to an aqueous work-up, typically involving washes with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and reagents. The final product is purified from the organic layer, often by silica gel column chromatography. If a glycine ester was used, a final saponification step is required to yield the carboxylic acid of IAG.

Purification from Biological Samples

Isolating IAG from complex biological matrices like plant extracts or microbial cultures requires multi-step purification.

- Sample Extraction: The biological sample is first homogenized in a suitable solvent, such as 80% acetone or methanol, often under cold conditions to minimize enzymatic degradation.
 [13]
- Initial Cleanup: The crude extract is centrifuged, and the supernatant is collected. It may be acidified (e.g., to pH 2.5-3.0) to protonate the carboxylic acid group of IAG.[14]
- Solid-Phase Extraction (SPE): A common and effective cleanup method involves passing the
 extract through a C18 SPE cartridge.[15] The cartridge is first conditioned with methanol and
 then equilibrated with acidified water. The sample is loaded, and interfering polar compounds
 are washed away. IAG is then eluted with a more organic solvent like methanol.
- Chromatography: For higher purity, techniques like Polyvinylpolypyrrolidone (PVPP)
 chromatography can be employed.[16] PVPP is effective for separating IAA conjugates



based on hydrophobic interactions.[16] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column. [17]

Structural and Quantitative Analysis

- 1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and specific quantification of IAG.
- Sample Preparation: Purified fractions or partially purified extracts are prepared in a mobilephase compatible solvent.[13][14]
- Chromatography: Samples are injected onto a reversed-phase column (e.g., C18) and separated using a gradient elution, typically with mobile phases consisting of water and acetonitrile or methanol, often containing a small amount of formic acid to aid ionization.[14]
- Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source, usually operated in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated IAG molecule ([M+H]+) and one or more of its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides high specificity and accurate quantification.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for definitive structural elucidation.
- Sample Preparation: A sufficiently pure and concentrated sample (~1-5 mg) of IAG is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
- Expected Spectra:
 - ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the C2 proton of the indole, two methylene (-CH2-) group signals (one from the acetyl bridge and one from the glycine backbone), and exchangeable protons for the N-H (indole and amide) and O-H (carboxylic acid) groups.



 ¹³C NMR: The spectrum would display signals for all 12 unique carbons in the molecule, including those in the aromatic indole ring, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons.

Figure 2: General Experimental Workflow for IAG Analysis.

Conclusion

Indole-3-acetylglycine stands as a molecule of considerable scientific interest due to its direct link to the vital plant hormone IAA and its emerging role as a microbially-derived metabolite in animal systems. Its physical and chemical properties are well-defined, enabling its synthesis and detection. The experimental protocols for its purification and analysis, while requiring careful optimization, are based on standard and accessible chemical and analytical techniques. As research continues to unravel the complex signaling networks in plant-microbe and host-microbe interactions, a thorough understanding of the properties and functions of metabolites like Indole-3-acetylglycine will be indispensable for professionals in agricultural science, microbiology, and drug development.

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